molecular formula C16H14ClN3O B2565658 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide CAS No. 519152-78-4

2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2565658
CAS No.: 519152-78-4
M. Wt: 299.76
InChI Key: RTCFXNNUEWWHMM-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • A group of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally similar to the compound of interest, demonstrated considerable antitumor activity against various cancer cell lines. Among these, specific derivatives exhibited significant anticancer activity, highlighting the potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Certain benzothiazolinone acetamide analogs, structurally related to the compound , were synthesized and analyzed for their vibrational spectra and electronic properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, indicating their use in renewable energy applications. Additionally, these compounds showed good light harvesting efficiency and potential in photovoltaic cells. They also exhibited non-linear optical activity, indicating potential applications in photonics. Molecular docking studies suggested potential interactions with biological targets like Cyclooxygenase 1 (COX1), indicating potential biomedical applications (Mary et al., 2020).

Synthesis and Characterization

  • Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized and identified, indicating the compound's relevance in the synthesis of complex organic molecules, which might have diverse biological activities (Yu et al., 2014).

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)10-18-16(21)9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCFXNNUEWWHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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